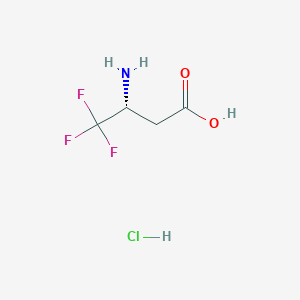
Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride
Overview
Description
Ethyl 4-Hydrazinyl-2-Methylbenzoate Hydrochloride, also known as EMH, is an organic molecule that has gained significant attention in scientific research due to its unique structural properties and potential applications in various fields. It has a CAS Number of 1803582-36-6 .
Molecular Structure Analysis
The molecular formula of Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride is C10H15ClN2O2 . The InChI code is 1S/C10H14N2O2.ClH/c1-3-14-10(13)9-5-4-8(12-11)6-7(9)2;/h4-6,12H,3,11H2,1-2H3;1H . This indicates the specific arrangement of atoms in the molecule and can be used to identify it.Scientific Research Applications
Spectroscopic and Structural Characterization
Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride and its derivatives have been extensively studied for their spectroscopic and structural characteristics. In a study by Haroon et al. (2019), ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate, a derivative, was synthesized and characterized using various analytical techniques like NMR, FT-IR, and UV–Vis spectroscopy. The study utilized single-crystal X-ray diffraction (SC-XRD) for final confirmation and density functional theory (DFT) for computational analysis, demonstrating its significance in technology applications due to notable nonlinear optical (NLO) properties (Haroon et al., 2019).
Antimicrobial and Antioxidant Applications
Research by Haroon et al. (2021) explored ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates for their antimicrobial and antioxidant properties. The study found that certain derivatives exhibited promising antioxidant and antimicrobial activities, underlining their potential in medical and pharmaceutical research. Additionally, molecular docking methods predicted the potential of these compounds as therapeutic targets for diseases like COVID-19 (Haroon et al., 2021).
Synthesis Methodologies
The synthesis of various derivatives of Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride has been a focus in several studies. For instance, an improved process for synthesizing 4-methyl-2-hydrazinobenothiazole was developed by Xiao-xiao (2010), indicating the importance of such compounds in chemical synthesis and industrial applications (Xiao-xiao, 2010).
Photonic Applications
A study by Nair et al. (2022) investigated the nonlinear optical properties of hydrazone derivatives, including ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate, for potential applications in photonic devices. The research highlighted the promising nonlinear absorption properties of these materials, making them suitable for use in advanced optical technologies (Nair et al., 2022).
Cancer Therapeutics
Gad et al. (2020) explored derivatives of Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride for their potential as anticancer agents. The study demonstrated significant antiproliferative potential against various cancer cell lines, indicating the role of these compounds in the development of new cancer therapies (Gad et al., 2020).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 4-hydrazinyl-2-methylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-3-14-10(13)9-5-4-8(12-11)6-7(9)2;/h4-6,12H,3,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVZYGBSMYVBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)NN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydrazinyl-2-methylbenzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Bromo-6-chloro-benzo[d]isoxazole](/img/structure/B1382422.png)
![6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1382423.png)






![1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1382435.png)
![2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one](/img/structure/B1382438.png)